

# Technical Support Center: Overcoming Niclosamide's Poor Water Solubility

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Compound of Interest		
Compound Name:	Niclosamide	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of **niclosamide** in clinical trial development.

### **Frequently Asked Questions (FAQs)**

Q1: What are the main challenges associated with the oral delivery of **niclosamide**?

A1: The primary challenge with **niclosamide** is its very low aqueous solubility, leading to poor dissolution in the gastrointestinal tract.[1][2][3] This results in low and variable oral bioavailability, which has hindered its clinical application for new indications beyond its use as an anthelmintic.[2][4][5] Additionally, **niclosamide** is a poor glass former, meaning it has a high tendency to recrystallize from an amorphous state, which can negate solubility enhancements. [1][6][7]

Q2: What are the most common strategies to improve the solubility and bioavailability of **niclosamide**?

A2: Several formulation strategies are employed to enhance the solubility and bioavailability of **niclosamide**. These include:

 Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a polymer matrix to create an amorphous form which has higher apparent solubility.[1][6][8][9]



- Nanoparticle Formulations: Reducing the particle size of niclosamide to the nanoscale increases the surface area for dissolution. This includes nanocrystals, lipid-based nanoparticles, and polymeric nanoparticles.[1][10][11][12]
- Co-crystals: Forming a crystalline structure of niclosamide with a co-former molecule to alter its physicochemical properties, including solubility and dissolution rate.[1][13][14][15]
   [16]
- Lipid-Based Formulations: Encapsulating **niclosamide** in lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions to improve solubility and absorption.[1] [17][18][19]
- Cyclodextrin Complexes: Forming inclusion complexes with cyclodextrins to enhance the aqueous solubility of niclosamide.[1][20][21][22]
- Salt Forms and Prodrugs: Modifying the **niclosamide** molecule itself to create more soluble salt forms or prodrugs that convert to the active form in vivo.[4][23][24][25][26]

Q3: How significant is the solubility and bioavailability enhancement that can be achieved with these methods?

A3: The level of enhancement varies depending on the chosen strategy. For instance, amorphous solid dispersions have been reported to increase apparent solubility by up to 60-fold and oral bioavailability by 2.6 to 4.4-fold.[1][9] Pegylated **niclosamide** derivatives have shown an 8000-fold increase in water solubility.[1] Co-crystals have demonstrated a 5.9 to 14.8-fold increase in dissolution.[1] The following tables provide a summary of the reported quantitative data for different formulation approaches.

#### **Data Summary Tables**

Table 1: Solubility and Bioavailability Enhancement of Niclosamide Formulations



Formulation Strategy	Key Excipients/Co mponents	Solubility Enhancement	Bioavailability Enhancement (in vivo)	Reference
Amorphous Solid Dispersion (ASD)	Polyvinylpyrrolid one vinyl acetate (PVP-VA)	~60-fold increase in apparent solubility in FaSSIF (from 6.6 to 481.7 μg/mL)	2.6-fold increase in Sprague- Dawley rats	[1][2][7]
Amorphous Solid Dispersion (ASD)	Hydroxyethyl cellulose (HEC) (1:4 drug- polymer ratio)	70-fold increase in water solubility (from 6.14 to 428.333 μg/mL)	4.41-fold increase in AUC0-t in Wistar rats	[1]
Amorphous Solid Dispersion (ASD)	PEG 6000 and Poloxamer 188	-	2.33-fold increase in plasma exposure and bioavailability in rats	[9]
Co-crystals	Nicotinamide (NCT) - Spray Dried	14.8-fold increase in dissolution	Not Reported	[1]
Co-crystals	Nicotinamide (NCT) - Solvent Evaporation	5.9-fold increase in dissolution	Not Reported	[1]
Co-crystals	Theophylline (THPH) - Acetonitrile Solvate	~6-fold increase in solubility	Not Reported	[15]
Lipid Nanoparticles	DSPE-PEG2000, Cholesterol	-	Detected in serum and lung tissue post-IV injection in mice	[17]



Liposomes	Phospholipids	Enhanced stability and solubility in aqueous environments	1.756-fold increase in cytotoxicity against melanoma cells	[17]
Pegylated Derivative	mPEG5000	>8000-fold increase in water solubility (to over 1.8 mg/mL)	Half-life increased to 4.2 hours from 1 hour	[1]
Cyclodextrin Complex	Hydroxypropyl-β-cyclodextrin (HP-β-CD)	-	Significant improvement in Cmax and Tmax in BALB/c mice	[20][21]
Salt Form	Ethanolamine	Soluble in DMSO (~30 mg/mL) and sparingly in aqueous buffers	Not Reported	[23]
Prodrug	Niclosamide-PS	-	10-fold increase in oral bioavailability in HCC PDX models	[26]

Table 2: Physicochemical Properties of Niclosamide Formulations



Formulation Strategy	Average Particle Size	Morphology	Key Characterizati on Techniques	Reference
Amorphous Solid Dispersion (ASD) generated Nanoparticles	~100-150 nm	Amorphous	Cryo-TEM, WAXS, DSC, p- XRD	[1][2][7]
Co-crystals (NIC- NCT) - Spray Dried	4.76 ± 1.26 μm	Spherical	DSC, p-XRD	[1]
Co-crystals (NIC- NCT) - Solvent Evaporation	11.52 ± 6.65 μm	Needle-shaped	DSC, p-XRD	[1]
Nanocrystals	235.6 nm	-	-	[1][2]
PLGA- encapsulated Nanoparticles	584–662 nm	Spherical	-	[1][2]
Liposomes	108.26 to 207.43 nm	Spherical vesicles	-	[17]

# **Troubleshooting Guides Amorphous Solid Dispersions (ASDs)**

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Issue	Potential Cause	Troubleshooting Steps
Low drug loading in the ASD	Poor miscibility of niclosamide with the chosen polymer.	Screen different polymers for better miscibility. Optimize the drug-to-polymer ratio. Consider using a combination of polymers or surfactants.[9][27]
Recrystallization of niclosamide during storage or dissolution	Niclosamide is a poor glass former with a high tendency to recrystallize.[1][6] The polymer may not be effectively inhibiting crystallization.	Select a polymer with a high glass transition temperature (Tg). Ensure the drug is fully dissolved in the polymer matrix during preparation (e.g., by using a higher processing temperature in hot-melt extrusion). Store the ASD in a low humidity environment.
Inconsistent in vitro dissolution results	Incomplete amorphization. Phase separation of the drug and polymer.	Verify the amorphous state using techniques like DSC and p-XRD.[1][9] Optimize the manufacturing process (e.g., solvent evaporation rate, extrusion temperature, and screw speed) to ensure a homogeneous dispersion.
Poor in vivo performance despite good in vitro dissolution	Recrystallization in the gastrointestinal tract, especially in acidic stomach conditions.[7]	Formulate the ASD in an enteric-coated dosage form (e.g., capsules or tablets) to protect it from the acidic environment of the stomach.[7]

## **Nanoparticle Formulations**

### Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Wide particle size distribution (high Polydispersity Index - PDI)	Inefficient homogenization or milling process. Aggregation of nanoparticles.	Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, milling time and speed). Use appropriate stabilizers or surfactants to prevent aggregation.
Low drug encapsulation efficiency (for lipid or polymeric nanoparticles)	Poor affinity of niclosamide for the nanoparticle core. Drug leakage during preparation.	Select a carrier material with higher affinity for niclosamide.  Optimize the drug-to-carrier ratio. Adjust the preparation method to minimize drug loss (e.g., modify the solvent evaporation rate).
Instability of the nanosuspension (e.g., particle aggregation, sedimentation)	Insufficient surface charge or steric hindrance to prevent particle agglomeration.	Add or optimize the concentration of stabilizing agents (e.g., surfactants, polymers). Evaluate the zeta potential of the nanoparticles to assess their colloidal stability.

## **Co-crystals**



Issue	Potential Cause	Troubleshooting Steps
Failure to form co-crystals	The chosen co-former is not suitable for forming stable hydrogen bonds with niclosamide. The screening method is not appropriate.	Screen a wider range of co- formers with complementary functional groups.[1][15] Try different preparation methods such as neat grinding, liquid- assisted grinding, or solvent evaporation.[15][16]
Conversion to a less soluble form during dissolution	The co-crystal may be a metastable form that converts to a more stable, less soluble form (e.g., niclosamide monohydrate) in an aqueous environment.[15]	Investigate the solid-state stability of the co-crystal in different media. Consider the use of polymers or other excipients in the formulation to inhibit the transformation.
Low yield of co-crystals	Suboptimal reaction conditions in the chosen preparation method.	Optimize parameters such as grinding time, solvent choice in liquid-assisted grinding, and evaporation rate in solvent evaporation methods.[1]

# Experimental Protocols Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion

- Materials: Niclosamide, Polyvinylpyrrolidone vinyl acetate (PVP-VA).
- Procedure:
  - Blend **niclosamide** and PVP-VA powder at the desired ratio (e.g., 1:3 w/w).
  - Feed the blend into a hot-melt extruder.
  - Set the extruder barrel temperatures to create a molten state for both the drug and polymer, ensuring complete dissolution of niclosamide in the polymer matrix.



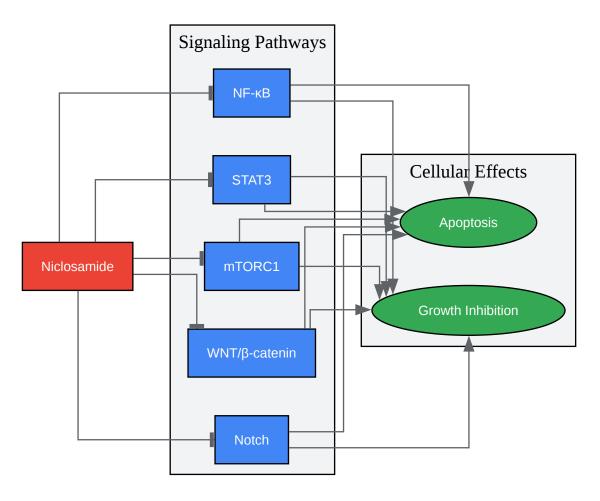
- The extrudate is then cooled and milled into a powder.
- Characterization:
  - Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for crystalline niclosamide and determine the glass transition temperature (Tg) of the ASD.[9]
  - Powder X-ray Diffraction (p-XRD): To verify the amorphous nature of the dispersion, indicated by the absence of sharp diffraction peaks characteristic of crystalline niclosamide.[1][9]
  - In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., fasted state simulated intestinal fluid - FaSSIF) to assess the enhancement in dissolution rate and apparent solubility.[1]

# Preparation of Niclosamide-Nicotinamide (NIC-NCT) Cocrystals by Spray Drying

- Materials: Niclosamide, Nicotinamide.
- Procedure:
  - Dissolve **niclosamide** and nicotinamide in a suitable solvent system at a 1:1 molar ratio.
  - Spray-dry the solution using a spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
  - Collect the resulting co-crystal powder.
- Characterization:
  - p-XRD: To confirm the formation of a new crystalline phase, different from the individual components.
  - DSC: To identify a single, sharp melting point for the co-crystal that is different from the melting points of the starting materials.[1]
  - Yield Calculation: Determine the percentage yield of the co-crystal formation.



# Visualizations Signaling Pathways Inhibited by Niclosamide

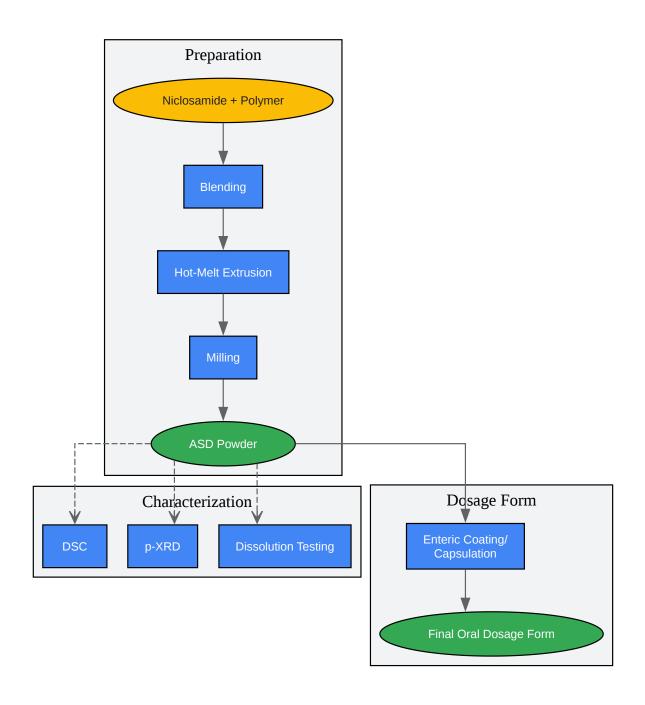


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Caption: Signaling pathways inhibited by **niclosamide** leading to anti-tumor effects.[1][2]

# Experimental Workflow for Amorphous Solid Dispersion (ASD) Formulation





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Caption: General workflow for the development of a niclosamide amorphous solid dispersion.



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#### References

- 1. Revisiting Niclosamide Formulation Approaches a Pathway Toward Drug Repositioning -PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study [mdpi.com]
- 7. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Lipid nanoparticle formulation of niclosamide (nano NCM) effectively inhibits SARS-CoV-2 replication in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionnanomedicine.com [precisionnanomedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical Cocrystals of Niclosamide | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]



- 20. Formulation and evaluation of cyclodextrin complexes for improved anticancer activity of repurposed drug: Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. search.library.uq.edu.au [search.library.uq.edu.au]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. glpbio.com [glpbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
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